Pyrimido[1,2-a]benzimidazole
Overview
Description
Pyrimido[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound . It is a derivative of benzimidazoles, which are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
The synthesis of this compound involves a one-pot three-component process . This process uses a new nanoporous catalyst formulated as ZnO@SO3H@Tropine . The catalyst has been characterized using thermal gravimetric analysis (TGA), field emission scanning electron microscopy (FESEM), X-ray diffraction (XRD), energy dispersive spectrometer (EDS) and Fourier-transform infrared spectroscopy (FT-IR) .Molecular Structure Analysis
The molecular structure of this compound is similar to various natural antecedents, thus acquiring immense consideration from scientific experts and researchers . It contains benzimidazole scaffold which are isosteres of the nitrogenous bases of nucleic acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are facilitated by the use of nano-substrates modified with ionic liquid . The reaction yields a variety of biologically active heterocyclic compounds with excellent yields and short reaction times .Scientific Research Applications
Enantioselective Synthesis
Pyrimido[1,2-a]benzimidazoles have been synthesized via chiral carbene-catalyzed annulation. This method features a broad scope and good functional group tolerance. The synthesized pyrimido[1,2-a]benzimidazoles exhibit moderate cytotoxic activity against tumor cells, showcasing their potential in medical applications (Xie et al., 2020).
Antimicrobial Properties
New derivatives of pyrimido[1,2-a]benzimidazole were synthesized and showed moderate to good antimicrobial activity against both gram-positive and gram-negative bacteria (Shah & Joshi, 2014).
Antiparasitic Activity
A series of this compound compounds with excellent activities against Leishmania major parasites were identified. Some compounds demonstrated significant activity against Toxoplasma gondii as well, highlighting their potential as antiparasitic drug candidates (Nasr et al., 2023).
Solvent-Free Synthesis Methods
Pyrimido[1,2-a]benzimidazoles were obtained from aldehydes, 2-aminobenzimidazole, and ethyl acetoacetate by a simple, mild, and efficient procedure under solvent-free conditions, suggesting an eco-friendlier synthesis approach (Ghorbani‐Vaghei et al., 2014).
Antimalarial Applications
Structure-activity relationship studies on this compound antimalarials identified potent compounds with improved in vivo efficacy in a mouse model. These compounds showed additional activity against parasite liver and gametocyte stages, making them potential candidates for preclinical development (Singh et al., 2017).
Antiplatelet Activity
New pyrimido[1,2-a]benzimidazol-4(10H)-ones demonstrated good inhibitory properties towards platelet aggregation agonists, indicating their potential in developing antiplatelet therapies (Di Braccio et al., 2013).
Interaction with DNA
Certain pyrimido[1,2-a]benzimidazoles exhibited significant DNA-topoisomerase I inhibitory activity, an essential feature for the development of anticancer drugs (Zanatta et al., 2006).
Mechanism of Action
While the exact mechanism of action for Pyrimido[1,2-a]benzimidazole is not specified in the sources, benzimidazole derivatives, which this compound is a part of, are known to act by forming a covalent adduct with membrane-bound bacterial transpeptidase enzymes . These enzymes are involved in the biosynthesis of cell walls. Consequently, they prevent the formation of cell wall, eventually leading to cell wall decomposition and death .
Future Directions
Properties
IUPAC Name |
pyrimido[1,2-a]benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHWYQSDLRTVDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510859 | |
Record name | Pyrimido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245-55-6 | |
Record name | Pyrimido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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